molecular formula C8H9ClN4 B2863074 6-Hydrazinylquinoxaline hydrochloride CAS No. 2411635-88-4

6-Hydrazinylquinoxaline hydrochloride

Cat. No. B2863074
CAS RN: 2411635-88-4
M. Wt: 196.64
InChI Key: WMMUVAMRFLUZHR-UHFFFAOYSA-N
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Description

6-Hydrazinylquinoxaline hydrochloride is a chemical compound with the molecular formula C8H9ClN4 and a molecular weight of 196.64 . It is a brown powder that is stored at 0-8 °C . The IUPAC name for this compound is 6-hydrazineylquinoxaline hydrochloride .


Molecular Structure Analysis

The molecular structure of this compound can be represented by the SMILES notation: NNC1=CC=C2/N=C\C=N/C2=C1. [H]Cl . This notation provides a textual representation of the compound’s structure.


Physical And Chemical Properties Analysis

This compound is a brown powder with a molecular weight of 196.64 . . The compound is stored at 0-8 °C .

Scientific Research Applications

  • Antibacterial Properties :

    • 6-Hydrazinylquinoxaline hydrochloride derivatives have been synthesized and found to possess significant antibacterial properties against various bacterial strains. This indicates potential applications in developing new antibacterial compounds to mitigate infections caused by pathogens resistant to available antibiotics (Taiwo, Obafemi, & Akinpelu, 2021).
  • Antimicrobial Activity :

    • Studies have shown that derivatives of this compound exhibit good to moderate antimicrobial activity against tested Gram-positive, Gram-negative bacteria, and fungi. These findings underscore its potential in developing new antimicrobial agents (Ammar et al., 2020).
  • Anticancer and Antiviral Activities :

    • Compounds synthesized from this compound have been evaluated for their anticancer and antiviral activities. Certain derivatives have shown promising results against cancer cell lines and viral infections, suggesting potential applications in cancer therapy and antiviral drug development (Soliman & Amer, 2012).
  • Synthesis of Novel Derivatives :

    • The chemical versatility of this compound allows for the synthesis of a wide range of novel derivatives. These derivatives are being studied for various pharmacological properties, including their potential as AMPA receptor antagonists and inhibitors of specific kinases associated with cancers (Bayoumi et al., 2012).
  • Molecular Docking Studies :

    • Molecular docking studies involving derivatives of this compound have been conducted to understand their interaction with biological targets. These studies are crucial for rational drug design and optimizing the pharmacological properties of these compounds (Abbas et al., 2015).

properties

IUPAC Name

quinoxalin-6-ylhydrazine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8N4.ClH/c9-12-6-1-2-7-8(5-6)11-4-3-10-7;/h1-5,12H,9H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WMMUVAMRFLUZHR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NC=CN=C2C=C1NN.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9ClN4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

196.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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